Fmoc-Ile-Thr(Psime,Mepro)-OH

Vue d'ensemble

Description

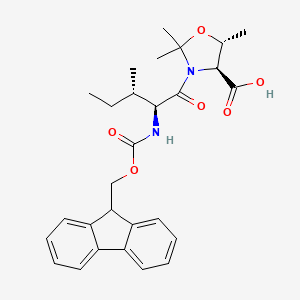

Fmoc-Ile-Thr(Psime,Mepro)-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Fmoc-Ile-Thr(Psime,Mepro)-OH is a synthetic peptide derivative notable for its applications in peptide synthesis and biological research. The compound features the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.

- Molecular Formula : CHNO

- Molecular Weight : 480.553 g/mol

- CAS Number : 957780-52-8

- Density : 1.234 g/cm³ (predicted)

- Boiling Point : 695.1 °C (predicted)

The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The incorporation of the Psi(Me,Me)pro moiety enhances the solubility and folding properties of the resulting peptides, facilitating their purification and characterization. Once synthesized, these peptides can interact with various molecular targets such as enzymes and receptors, exerting specific biological effects.

1. Peptide Synthesis

This compound is widely used in SPPS due to its stability and ease of deprotection under mild acidic conditions. This compound allows for the construction of complex peptide sequences that are essential for studying protein interactions and functions.

2. Therapeutic Potential

The compound has potential applications in developing peptide-based therapeutics targeting diseases such as cancer and diabetes. Its unique structure enhances the stability and bioavailability of synthesized peptides, making them more effective as drugs.

3. Research Applications

In biological research, this compound is utilized to synthesize peptides for:

- Studying protein-protein interactions.

- Investigating enzyme-substrate dynamics.

- Exploring receptor-ligand binding mechanisms.

Study 1: Peptide Stability Enhancement

A study demonstrated that incorporating Psi(Me,Me)pro into peptide sequences significantly improved their solubility and stability in aqueous environments. This enhancement is crucial for maintaining biological activity during experimental procedures.

Study 2: Drug Development

Research highlighted the use of this compound in synthesizing peptides that mimic natural hormones. These synthetic peptides exhibited promising results in preclinical trials for metabolic disorders .

Study 3: Structural Biology Insights

Another investigation utilized this compound to create peptides that served as models for studying protein folding pathways. The results provided insights into the molecular mechanisms underlying protein misfolding diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| Fmoc-Ile-Ser-OH | Simpler structure without Psi(Me,Me)pro | Basic peptide synthesis |

| Fmoc-Ile-Ser(tBu)-OH | Incorporates tert-butyl group for side-chain protection | Enhanced stability during synthesis |

| Fmoc-Ile-Ser(Trt)-OH | Uses trityl group for side-chain protection | Suitable for specific peptide modifications |

| This compound | Incorporates Psi(Me,Me)pro for improved solubility | Advanced therapeutic and diagnostic applications |

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Ile-Thr(ψMe,Mepro)-OH is primarily utilized as a building block in SPPS. Its unique structure allows for:

- Increased Stability: The pseudoproline modification enhances the resistance of synthesized peptides to proteolytic enzymes, making them more suitable for therapeutic applications .

- Customizable Properties: Researchers can design peptides with specific structural and functional characteristics tailored to their needs, such as improved pharmacokinetics and bioavailability .

Pharmaceutical Development

In drug discovery, Fmoc-Ile-Thr(ψMe,Mepro)-OH plays a crucial role in:

- Therapeutic Peptides: It is used to create peptidomimetics that mimic natural peptides but offer advantages like increased stability and efficacy .

- Drug Formulation: The compound's ability to enhance peptide properties makes it valuable in formulating drugs that require precise dosing and stability under physiological conditions .

Structural Studies

The compound facilitates structural investigations through:

- Protein-Ligand Interactions: By modulating peptide conformation, it allows researchers to study interactions between proteins and ligands, which is vital for understanding biological processes .

- Biophysical Characterization: Techniques such as circular dichroism (CD) spectroscopy can be employed to analyze the secondary structure of peptides synthesized with this compound .

Case Study 1: Stability Enhancement in Therapeutic Peptides

In a study focusing on cyclic peptides, Fmoc-Ile-Thr(ψMe,Mepro)-OH was incorporated into peptide sequences to assess its impact on stability against enzymatic degradation. Results indicated that cyclic peptides containing this compound exhibited significantly improved half-lives compared to their linear counterparts, demonstrating its effectiveness in enhancing peptide stability in biological environments .

Case Study 2: Development of Antimicrobial Peptides

Research involving the synthesis of antimicrobial peptides utilized Fmoc-Ile-Thr(ψMe,Mepro)-OH to create novel compounds with enhanced activity against bacterial strains. The modified peptides showed increased resistance to proteolytic enzymes and improved antimicrobial efficacy, highlighting the compound's potential in developing new therapeutic agents .

Industrial Relevance

The industrial demand for Fmoc-Ile-Thr(ψMe,Mepro)-OH is driven by its versatility in creating stable and functional peptides. As the pharmaceutical industry increasingly shifts towards biologics and peptide-based therapeutics, the relevance of this compound continues to grow. Its high purity levels ensure reproducibility in both research and industrial applications, making it a key player in drug discovery and development processes .

Propriétés

IUPAC Name |

(4S,5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNSFSVZJYPRMN-OOADCZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H]([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.